molecular formula C7H10O B14907698 1-Ethynyl-3-methoxycyclobutane

1-Ethynyl-3-methoxycyclobutane

Cat. No.: B14907698
M. Wt: 110.15 g/mol
InChI Key: HKRVWOQUUFHOMA-UHFFFAOYSA-N
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Description

1-Ethynyl-3-methoxycyclobutane is a cyclobutane derivative featuring an ethynyl (-C≡CH) group at position 1 and a methoxy (-OCH₃) group at position 3. The ethynyl group enables participation in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the methoxy group modulates electronic and steric properties.

Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

1-ethynyl-3-methoxycyclobutane

InChI

InChI=1S/C7H10O/c1-3-6-4-7(5-6)8-2/h1,6-7H,4-5H2,2H3

InChI Key

HKRVWOQUUFHOMA-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C1)C#C

Origin of Product

United States

Preparation Methods

The synthesis of 1-ethynyl-3-methoxycyclobutane can be achieved through several routes. One common method involves the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate under basic conditions, followed by cyclization to form the cyclobutane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Ethynyl-3-methoxycyclobutane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethynyl-3-methoxycyclobutane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-ethynyl-3-methoxycyclobutane involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in various chemical reactions, while the methoxy group can influence the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities between 1-Ethynyl-3-methoxycyclobutane and its analogs allow for comparative analysis. Below is a detailed comparison with 1-Ethynyl-3-(methoxymethyl)cyclobutane (CAS: 1942858-67-4), a closely related compound documented in recent literature .

Structural and Molecular Differences

Property This compound 1-Ethynyl-3-(methoxymethyl)cyclobutane
Molecular Formula C₇H₁₀O (hypothesized) C₈H₁₂O
Molecular Weight ~110.16 g/mol (calculated) 124.18 g/mol
Substituent at Position 3 Methoxy (-OCH₃) Methoxymethyl (-CH₂OCH₃)
Key Functional Groups Ethynyl, Methoxy Ethynyl, Methoxymethyl
  • Steric Effects : The methoxymethyl group in 1-Ethynyl-3-(methoxymethyl)cyclobutane introduces greater steric bulk compared to the methoxy group in this compound. This difference may influence reaction kinetics, particularly in sterically sensitive processes like cycloadditions.

Physicochemical Properties

Property This compound 1-Ethynyl-3-(methoxymethyl)cyclobutane
Boiling/Melting Point Not reported Not reported
Solubility Likely polar organic solvents Predicted similar, with slight differences due to CH₂OCH₃ hydrophilicity

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